molecular formula C20H22N6O2 B2800800 3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridine 1-oxide CAS No. 2034347-77-6

3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridine 1-oxide

Cat. No. B2800800
M. Wt: 378.436
InChI Key: JRROJHVWOXPVBE-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the molecular formula C22H22N6O. It is used for research purposes. It is related to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity .

Scientific Research Applications

Pyridone Analogues and Medicinal Chemistry

  • Pyridone analogues, related to the chemical structure , have been synthesized and studied for their potential applications in medicinal chemistry. This includes the exploration of their role as analogues of tetrahydroisoquinolines and protoberberines derived from mimosine and mimosinamine (Richards & Hofmann, 1978).

Synthesis and Docking Studies

  • Piperazine-1-yl-1H-indazole derivatives, which are structurally related to the compound , are significant in medicinal chemistry. A novel compound within this family was synthesized, and its docking studies indicated potential medicinal applications (Balaraju, Kalyani & Laxminarayana, 2019).

Heterotricyclic Systems and New Tricyclic Structures

  • Research has been conducted on heterotricyclic systems, leading to the synthesis of new dipyridopyrazines, which are structurally related to the compound . These efforts contribute to the understanding and development of novel tricyclic structures (Savelli & Boido, 1992).

Synthesis of Pyrazines and Piperazinones

  • The synthesis of tetrahydropyrazines, dihydropyrazines, pyrazines, piperazinones, and quinoxalines, through reactions involving compounds similar to the one , has been described. These synthesized compounds are crucial in various chemical and pharmaceutical research contexts (Aparicio et al., 2006).

Novel Fluoroquinolones and Mycobacterium Tuberculosis

  • Novel fluoroquinolones, including those with pyrazine-rich structures, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, demonstrating the potential therapeutic applications of such compounds (Shindikar & Viswanathan, 2005).

Iron(II) and Cobalt(II) Complexes

  • Studies on the synthesis of homoleptic iron(II) and cobalt(II) complexes of ligands related to pyrazine and pyridine derivatives have been conducted, contributing to the field of coordination chemistry and potential applications in catalysis and material science (Cook, Tuna & Halcrow, 2013).

Cyclic Hydrazides of Pyridine and Pyrazine

  • The synthesis of N-oxides of cyclic hydrazides of pyridine and pyrazine dicarboxylic acids has been explored, contributing to the understanding of heterocyclic chemistry and its potential applications in pharmaceuticals (Paul, 1984).

Synthesis of Substituted Piperazines

  • Orthogonally protected piperazines have been synthesized from compounds related to the one , providing insights into the development of a variety of substituted piperazines with potential pharmaceutical applications (Clark & Elbaum, 2007).

properties

IUPAC Name

(1-oxidopyridin-1-ium-3-yl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c27-20(15-4-3-8-25(28)14-15)24-12-10-23(11-13-24)19-18-16-5-1-2-6-17(16)22-26(18)9-7-21-19/h3-4,7-9,14H,1-2,5-6,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRROJHVWOXPVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)C5=C[N+](=CC=C5)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridine 1-oxide

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